1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid
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Overview
Description
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzodiazole family This compound is characterized by its unique structure, which includes a benzene ring fused with a diazole ring, and a carboxylic acid group at the 7th position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 1-methyl-1,2-diaminobenzene with a suitable carboxylic acid derivative under acidic or basic conditions to form the desired benzodiazole ring system .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The benzene ring and diazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Various halogenating agents, acids, and bases can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-5-carboxylic acid: Similar structure but with the carboxylic acid group at the 5th position.
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-2-carbaldehyde: Contains an aldehyde group instead of a carboxylic acid.
Uniqueness
1-Methyl-4,5,6,7-tetrahydro-1H-1,3-benzodiazole-7-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications .
Properties
Molecular Formula |
C9H12N2O2 |
---|---|
Molecular Weight |
180.20 g/mol |
IUPAC Name |
3-methyl-4,5,6,7-tetrahydrobenzimidazole-4-carboxylic acid |
InChI |
InChI=1S/C9H12N2O2/c1-11-5-10-7-4-2-3-6(8(7)11)9(12)13/h5-6H,2-4H2,1H3,(H,12,13) |
InChI Key |
SOSWAVMJARLNAZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C1C(CCC2)C(=O)O |
Origin of Product |
United States |
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